Product packaging for 4-Pentyn-1-amine(Cat. No.:CAS No. 15252-44-5)

4-Pentyn-1-amine

Cat. No.: B190168
CAS No.: 15252-44-5
M. Wt: 83.13 g/mol
InChI Key: LMDDPGHBJXJGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alkyne- and Amine-Functionalized Compounds in Organic Synthesis

Compounds featuring both alkyne and amine functionalities are of paramount importance in organic synthesis due to the orthogonal reactivity of these two groups. The terminal alkyne, with its acidic proton and carbon-carbon triple bond, serves as a versatile handle for a wide array of transformations. masterorganicchemistry.com These include carbon-carbon bond-forming reactions, such as the Sonogashira coupling, and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.com Alkynes are considered a "blank canvas" in synthesis, capable of being transformed into a multitude of other functional groups. masterorganicchemistry.com

The primary amine group, on the other hand, is a key nucleophile and a fundamental building block in the synthesis of a vast range of biologically active molecules, polymers, and materials. researchgate.net Its basicity and nucleophilicity allow for reactions such as acylation, alkylation, and the formation of imines and enamines. libretexts.org

The presence of both an alkyne and an amine in a single molecule, as in 4-Pentyn-1-amine, offers a powerful platform for creating molecular diversity. rsc.org This bifunctionality allows for stepwise or selective reactions, enabling the construction of intricate molecular frameworks from a simple, readily accessible starting material. acs.orgnih.gov

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on leveraging its unique bifunctional nature in three key areas: heterocyclic synthesis, medicinal chemistry, and materials science.

One of the most prominent research trajectories involves the use of this compound in transition metal-catalyzed intramolecular hydroamination reactions. acs.org This process, which involves the addition of the N-H bond of the amine across the alkyne's triple bond, provides an atom-economical route to valuable nitrogen-containing heterocycles. Specifically, the cyclization of this compound yields 2-methyl-1-pyrroline (B1218662), a five-membered cyclic imine. acs.orgrsc.org Studies have explored the efficacy of various rhodium and iridium catalysts for this transformation, demonstrating high yields and selectivity. rsc.orgresearchgate.net

In the realm of medicinal chemistry, the protected form of this compound, N-Boc-4-pentyne-1-amine, has emerged as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation. nih.gov The alkyne moiety of the linker allows for its facile conjugation to a protein-of-interest binding ligand or an E3 ligase ligand via click chemistry, highlighting the compound's utility in the development of new therapeutic modalities. medchemexpress.com

Furthermore, the dual functionality of this compound makes it a valuable monomer and building block in materials science. The amine group can be used for polymerization or for grafting onto surfaces, while the alkyne group provides a site for post-functionalization, for instance, to attach specific recognition elements or to form cross-linked networks. ontosight.ai

Scope and Academic Relevance of the Research Outline

The academic relevance of studying this compound lies in its role as a model substrate for the development of new synthetic methodologies and as a practical tool for the construction of functional molecules. Research on this compound contributes to a deeper understanding of transition metal catalysis, particularly in the context of hydroamination and other C-N bond-forming reactions. acs.orgacs.org

The exploration of this compound's reactivity and applications provides valuable insights for the design of more complex bifunctional building blocks. Its successful application in the synthesis of PROTACs underscores its importance in chemical biology and drug discovery, fields that are increasingly reliant on modular and efficient synthetic strategies. medchemexpress.comacs.orgnih.gov

This article, by focusing on the core chemical principles and research applications of this compound, aims to provide a comprehensive and scientifically rigorous overview of its significance in modern organic chemistry.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its derivatives.

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C₅H₉N
Molecular Weight 83.13 g/mol
Appearance Colorless to light yellow liquid chembk.com
Density 0.859 g/mL at 20 °C
Solubility Soluble in many organic solvents (e.g., ethanol (B145695), ether) chembk.com
Boiling Point Not explicitly found
CAS Number 15252-44-5

Table 2: Research Applications of this compound and its Derivatives

ApplicationDerivative/ReactantKey TransformationProduct/UseSource
Heterocycle Synthesis This compoundIntramolecular Hydroamination2-Methyl-1-pyrroline acs.orgrsc.org
Medicinal Chemistry N-Boc-4-pentyne-1-amineClick Chemistry (CuAAC)PROTAC Linkers medchemexpress.com
Bioconjugation This compoundReductive AminationAlkyne-modified biopolymers ontosight.ai
Materials Science This compoundMonomer for polymerizationFunctional Polymers ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B190168 4-Pentyn-1-amine CAS No. 15252-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDDPGHBJXJGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348843
Record name 4-pentyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15252-44-5
Record name 4-pentyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-4-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 4 Pentyn 1 Amine

Established Synthetic Pathways for 4-Pentyn-1-amine

Synthesis via Valerolactone and Ammonia-Derived Routes

One documented method for preparing this compound involves the use of valerolactone and ammonia (B1221849). chembk.com The synthesis commences with the acid-catalyzed ring-opening of γ-valerolactone to yield 1,4-pentanediol (B150768). chembk.comrsc.org Subsequent reaction of 1,4-pentanediol with potassium hydroxide (B78521) upon heating produces 4-pentyn-1-one. Finally, treatment of 4-pentyn-1-one with aqueous ammonia results in the formation of this compound. chembk.com Another approach involves the reaction of pent-4-yn-1-yl methanesulfonate (B1217627) with ammonium (B1175870) hydroxide in a sealed tube at 80°C, affording this compound in an 84.0% yield. lookchem.com

Approaches from Simpler Alkyne Precursors

The synthesis of this compound can also be achieved starting from simpler alkyne precursors. One such method involves the use of N-(pent-4-ynyl)phthalimide, which upon reaction with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at 20°C for 1 hour, yields this compound with a 90.0% yield. lookchem.com Another route starts from pent-4-ynyl-1-azide, which is treated with triphenylphosphine (B44618) in diethyl ether at 0°C for 2.5 hours to produce the desired amine. lookchem.com

Furthermore, late transition metals have been shown to catalyze the intramolecular hydroamination of alkynamines. Cationic rhodium(I) and iridium(I) complexes, for instance, are effective catalysts for the cyclization of this compound to 2-methyl-1-pyrroline (B1218662). acs.orgresearchgate.net These catalysts exhibit a preference for forming five-membered rings. acs.org

Synthesis of N-Protected this compound Derivatives

Due to the reactivity of the primary amine, protection strategies are often employed to allow for selective modification of the alkyne functionality. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines.

N-Boc-4-Pentyn-1-amine Synthesis and Protection Strategies

N-Boc-4-pentyn-1-amine is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules and as a PROTAC linker. medchemexpress.coma2bchem.com The Boc group is stable under most nucleophilic and basic conditions, allowing for orthogonal protection strategies. organic-chemistry.org The synthesis of N-Boc-4-pentyn-1-amine is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Various catalytic systems have been developed to facilitate this transformation efficiently and with high chemoselectivity. organic-chemistry.org

Preparation of Salt Forms for Research Applications

For ease of handling, storage, and application in aqueous media, this compound is often converted into its salt form.

Synthesis of this compound Hydrochloride

This compound hydrochloride is a salt form that enhances the compound's stability and solubility in polar solvents. This derivative is useful as a synthetic intermediate in medicinal chemistry for creating other derivatives through reactions with nucleophilic reagents. biosynth.com The hydrochloride salt can be prepared by treating this compound with hydrochloric acid. For instance, a protocol using 4 M HCl in 1,4-dioxane (B91453) at 40°C has been reported for the deprotection of a related N-Boc protected amine, implying a straightforward method for salt formation. acs.org

Intrinsic Reactivity and Fundamental Transformations of 4 Pentyn 1 Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 4-pentyn-1-amine is characterized by the presence of an acidic proton and a carbon-carbon triple bond, rendering it susceptible to a variety of transformations. wikipedia.org

The hydrogen atom of the terminal alkyne in this compound is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. wikipedia.orgedubirdie.com This acetylide anion is a potent nucleophile and can react with primary alkyl halides in an SN2 reaction to form a new carbon-carbon bond, effectively elongating the carbon chain. wikipedia.orgedubirdie.com This process, known as alkylation, is a fundamental method for constructing more complex internal alkynes from terminal ones. wikipedia.org For instance, the reaction of the this compound acetylide with butyl iodide would yield non-1-yn-5-amine. researchgate.net The use of primary halides is crucial, as secondary and tertiary halides are more prone to elimination reactions. edubirdie.com

The carbon-carbon triple bond of this compound can participate in various cycloaddition reactions. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," which would involve the reaction of this compound with an organic azide (B81097) to form a 1,2,3-triazole. medchemexpress.combiosynth.com This reaction is known for its high efficiency and regioselectivity. biosynth.com Furthermore, the alkyne can act as a dienophile in Diels-Alder reactions, although this is less common for simple alkynes unless activated by electron-withdrawing groups. Intramolecular cycloadditions are also possible, where the amine or a derivative can react with the alkyne moiety under certain conditions to form cyclic structures. researchgate.netmdpi.com

Alkylation Reactions Involving the Alkyne Group

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a range of reactions, including alkylation and condensation with carbonyl compounds. pearson.com

The primary amine of this compound can act as a nucleophile and react with alkyl halides in an SN2 reaction to form secondary amines. jove.comntu.edu.sg However, a significant drawback of this direct alkylation is the potential for polyalkylation. jove.comntu.edu.sgchemistrysteps.comchemistry.coach The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. jove.comntu.edu.sg This mixture of products limits the synthetic utility of this method for preparing pure secondary or tertiary amines. chemistrysteps.com To favor the formation of the primary amine, a large excess of the amine relative to the alkyl halide can be used. pearson.com

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgscispace.comtaylorandfrancis.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netyoutube.comlumenlearning.com The mechanism proceeds through a hemiaminal intermediate. researchgate.net The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.orglibretexts.org The formation of the C=N double bond is a reversible process. libretexts.orgmasterorganicchemistry.com

Nucleophilic Alkylation and Polyalkylation Pathways

Intramolecular Cyclization Pathways for Nitrogen Heterocycles

The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule allows this compound to undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These reactions are often mediated by transition metal catalysts.

For instance, the intramolecular hydroamination of this compound can lead to the formation of five-membered rings. Rhodium and iridium complexes have been shown to be effective catalysts for the cyclization of this compound to 2-methyl-1-pyrroline (B1218662). rsc.orgresearchgate.netacs.org These catalysts generally favor the formation of five-membered rings over four- or seven-membered rings. researchgate.netacs.org Platinum and gold catalysts are also widely used for the hydroamination and cycloisomerization of aminoalkynes to produce substituted pyrrolidines. dntb.gov.uamdpi.comresearchgate.netencyclopedia.pub The reaction conditions and the choice of catalyst can influence the regioselectivity and efficiency of the cyclization. For example, iridium catalysts have been reported to give high yields of the 5-exo-cyclization product. rsc.org

Furthermore, tandem reactions involving the intramolecular cyclization of aminoalkynes followed by other transformations can lead to more complex heterocyclic structures. For example, a platinum-catalyzed cycloisomerization of an N-Boc-protected aminoalkyne can be followed by a nucleophilic addition to form complex pyrrolidine (B122466) derivatives. researchgate.net Similarly, gold-catalyzed tandem cyclizations of γ-aminoalkynes with other alkynes can produce substituted pyrrolo[1,2-a]quinolines. mdpi.comencyclopedia.pubresearchgate.net

Catalytic Transformations Involving 4 Pentyn 1 Amine and Its Derivatives

Transition Metal-Catalyzed Hydroamination Reactions

The addition of an N-H bond across a carbon-carbon triple bond, known as hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing heterocyclic compounds. acs.org The intramolecular hydroamination of 4-pentyn-1-amine provides a direct route to 2-methyl-1-pyrroline (B1218662), a valuable five-membered heterocyclic scaffold. This transformation is often facilitated by transition metal catalysts, with rhodium, iridium, copper, and silver complexes demonstrating notable activity.

Rhodium- and Iridium-Catalyzed Intramolecular Hydroaminations of this compound

Cationic rhodium(I) and iridium(I) complexes have emerged as effective catalysts for the intramolecular hydroamination of this compound. acs.orgacs.org These catalysts typically feature bidentate nitrogen-donor ligands, such as bis(1-methylimidazol-2-yl)methane (bim) and bis(1-pyrazolyl)methane (bpm), or phosphine-N-heterocyclic carbene ligands. acs.orgacs.orgresearchgate.net The cyclization reaction yields 2-methyl-1-pyrroline with high regioselectivity. acs.orgacs.org

Studies have shown that iridium complexes are generally more active catalysts than their rhodium analogues for this transformation. rsc.org For instance, iridium complexes with bidentate N,N'-pyrazolyl–triazolyl ligands, specifically [Ir(N–N)(CO)₂]–BArF₄, have demonstrated high activity, achieving over 98% yield of the 5-exo-cyclization product at 60 °C. rsc.org Similarly, cationic Ir(I) complexes of the form [Ir(PC)(COD)]BPh₄, where PC is a phosphine-N-heterocyclic carbene ligand, have been shown to be effective catalysts for the intramolecular hydroamination of this compound to 2-methyl-1-pyrroline, achieving complete conversion. acs.orgresearchgate.netfigshare.com

The general catalytic cycle is believed to involve the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine nitrogen on the activated alkyne, and subsequent protonolysis to release the product and regenerate the catalyst. The efficiency of these catalysts is influenced by several factors, including the choice of metal, the ligand design, and the nature of the counterion.

Influence of Ligand Design and Counterion Effects on Catalytic Efficiency

The design of the ligands coordinated to the rhodium or iridium center plays a crucial role in the catalytic efficiency of the hydroamination reaction. Bidentate ligands, which chelate to the metal center, are commonly employed to provide stability and control the reactivity of the catalyst.

Research has explored a variety of bidentate nitrogen-donor ligands, including those based on imidazole (B134444) and pyrazole (B372694) heterocycles. researchgate.netacs.org While structural variations in these ligands have some impact, the nature of the counterion has been found to have a more significant effect on the catalytic efficiency. researchgate.netacs.org

Weakly coordinating counterions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₂₄⁻), have been shown to significantly enhance the catalytic activity of both rhodium(I) and iridium(I) complexes compared to analogues with more strongly coordinating counterions like tetraphenylborate (B1193919) (BPh₄⁻). rsc.org This is attributed to the increased electrophilicity of the metal center, which facilitates the activation of the alkyne substrate. The interaction between the cationic catalyst and its counterion in solution has been observed using NMR spectroscopy, indicating a strong cation-anion interaction that can influence the reaction rate. acs.orgacs.orgfigshare.com

The choice of co-ligands also affects catalyst performance. For example, complexes containing carbonyl (CO) co-ligands have been found to be more effective catalysts than those with phosphine (B1218219) co-ligands. acs.org

Table 1: Effect of Catalyst and Counterion on the Intramolecular Hydroamination of this compound

Catalyst Counterion Conversion (%) Time (h) Reference
[Rh(bim)(CO)₂]⁺ BPh₄⁻ >98 24 acs.org
[Ir(bim)(CO)₂]⁺ BPh₄⁻ >98 1 acs.org
[Rh(bpm)(CO)₂]⁺ BPh₄⁻ >98 24 acs.org
[Ir(bpm)(CO)₂]⁺ BPh₄⁻ >98 1 acs.org
[Rh(bpm)(CO)₂]⁺ BArF₂₄⁻ >98 <0.5 rsc.org
[Ir(bpm)(CO)₂]⁺ BArF₂₄⁻ >98 <0.5 rsc.org
[Rh(PC)(COD)]⁺ BPh₄⁻ >97 - acs.orgresearchgate.net
[Ir(PC)(COD)]⁺ BPh₄⁻ >97 - acs.orgresearchgate.net
[Ir(N-N)(CO)₂] BArF₄⁻ >98 - rsc.org

bim = bis(1-methylimidazol-2-yl)methane

bpm = bis(1-pyrazolyl)methane

PC = 3-[2-(diphenylphosphino)ethyl]-1-methylimidazol-2-ylidene

COD = 1,5-cyclooctadiene (B75094)

BArF₂₄⁻ = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Copper and Silver Catalysis in Hydroamination Processes

While rhodium and iridium catalysts have been extensively studied, copper and silver complexes also catalyze the hydroamination of aminoalkynes. Copper-catalyzed hydroamination reactions, particularly using copper nanoparticles supported on materials like montmorillonite (B579905) K10, have been shown to be effective for the intermolecular hydroamination of terminal alkynes with amines, affording imines with good conversion rates. conicet.gov.ar These reactions often exhibit regioselectivity for the Markovnikov product. conicet.gov.ar

Silver catalysts, often stabilized by bidentate ligands, have also been employed for the intramolecular hydroamination of this compound. acs.org For instance, silver-catalyzed hydroamination of an aminoalkyne has been a key step in the synthesis of the alkaloid (±)-monomorine I. rsc.org Silver triflate has also been shown to be an efficient catalyst in tandem hydroamination/hydroarylation cascades. nih.gov

Other Metal-Catalyzed Reactions Featuring this compound Scaffolds

Role in C-C Bond Formation Catalysis

While the primary focus of catalytic transformations involving this compound is hydroamination, the resulting pyrroline (B1223166) scaffold can participate in subsequent C-C bond formation reactions. For example, cascade reactions involving an initial hydroamination followed by a C-C bond-forming step can lead to more complex molecular architectures.

Palladium-catalyzed cascade C-H arylation/C-H amination sequences have been used to synthesize 2-aryl-1-pyrrolines. rsc.org Although this example does not start with this compound, it demonstrates the potential for C-C bond formation from a pyrroline intermediate. The development of catalytic systems that can achieve tandem hydroamination and C-C bond formation in a one-pot process is an active area of research.

Catalytic Cycloisomerization (referencing related alkyne substrates)

The intramolecular cyclization of aminoalkynes, or hydroamination, is a fundamental atom-economical process for synthesizing nitrogen-containing heterocyclic compounds. This compound serves as a key substrate in this area, undergoing cyclization to form valuable pyrroline derivatives. The activation of the alkyne's carbon-carbon triple bond by a Lewis-acidic metal complex initiates the process, followed by a nucleophilic attack from the tethered amine group. acs.org

Cationic Rhodium(I) and Iridium(I) complexes featuring bidentate N,P-, N,N-, or N-carbene ligands have proven to be efficient catalysts for the hydroamination of this compound. acs.org Similarly, silver complexes stabilized by bidentate ligands are also effective in catalyzing this transformation. acs.org The mechanism for these transformations can vary depending on the catalyst and conditions, but a common pathway involves the π-coordination of the metal to the alkyne, which activates it for the nucleophilic addition of the amine. acs.org

Research has also explored the cycloisomerization of structurally related alkyne substrates to understand the scope and efficiency of various catalysts. For instance, the intramolecular hydroamination of 5-phenyl-4-pentyn-1-amine to produce 2-benzyl-1-pyrroline has been studied using a range of rhodium and iridium catalysts with N-heterocyclic carbene (NHC) ligands. researchgate.net In these studies, carbonyl-containing rhodium catalysts demonstrated higher efficiency compared to their cyclooctadiene (COD) counterparts. researchgate.net

Furthermore, the cycloisomerization of other functionalized alkynes, such as 4-pentyn-1-ol (B147250) and 4-pentynoic acid, provides insight into the versatility of these catalytic systems. Ruthenium complexes have been shown to be active in the endo-cycloisomerization of 4-pentyn-1-ol, proceeding through a proposed ruthenium vinylidene intermediate. ecust.edu.cn Gold(III) and Rhodium(I) catalysts are effective for the cycloisomerization of 4-pentynoic acid, leading to the formation of enol-lactones, which are important synthetic intermediates. mdpi.comuniovi.es

Catalytic Cycloisomerization of this compound and Related Substrates

SubstrateCatalyst SystemProductKey FindingsReference
This compoundCationic Rh(I) and Ir(I) complexes with bidentate ligandsSubstituted PyrrolineEfficient catalysts for intramolecular hydroamination. acs.org acs.org
5-Phenyl-4-pentyn-1-amineRh and Ir complexes with N-heterocyclic carbene (NHC) ligands2-Benzyl-1-pyrrolineCO-containing Rh catalysts were generally more efficient than COD-containing ones. researchgate.net researchgate.net
4-Pentyn-1-olRu(N3P)(OAc)5-Methyl-2,3-dihydrofuranThe reaction is proposed to proceed via a ruthenium vinylidene intermediate. ecust.edu.cn ecust.edu.cn
4-Pentynoic acidKAuCl4Levulinic acid (via hydrolysis of an enol-lactone intermediate)Au(III) catalysis in water at 50 °C proved most effective for this transformation. mdpi.com mdpi.com
4-Pentynoic acidCationic Rh(I) complexes with bidentate N-donor ligandsExo-cyclic enol lactoneCatalysts promoted selective exo cyclization at 70-80 ºC. uniovi.es uniovi.es

Hybrid Catalytic Systems Integrating this compound (e.g., Metal-Biocatalysis)

The integration of transition metal catalysis with biocatalysis has given rise to powerful hybrid catalytic systems, often termed artificial metalloenzymes (ArMs). researchgate.netnih.gov These systems combine the unique reactivity of noble-metal catalysts with the high selectivity and efficiency of enzymes, enabling novel, one-pot synthetic routes to chiral molecules. mdpi.comnih.gov While direct examples involving this compound are emerging, the principles are well-demonstrated with closely related substrates like alkynyl amides and alkynoic acids. mdpi.com

A notable example is the one-pot conversion of γ-alkynoic acids into chiral γ-hydroxyvaleric acid derivatives using a sequential gold-catalysis/biocatalysis process in an aqueous medium. mdpi.com The process begins with the Au(III)-catalyzed cycloisomerization of 4-pentynoic acid, which hydrolyzes in situ to form levulinic acid. mdpi.com Subsequently, a ketoreductase (KRED) enzyme enantioselectively reduces the ketone group of levulinic acid to the corresponding chiral alcohol. mdpi.com A key challenge in such tandem reactions is the potential for the metal catalyst to deactivate the enzyme. In this case, the inhibition of the KRED by the gold catalyst was overcome by adding a small amount of a coordinating solvent like DMSO. mdpi.com

This chemoenzymatic cascade demonstrates the potential for creating complex chiral molecules from simple alkynyl precursors in a single reaction vessel. The methodology has been extended to other substrates, such as alkynyl amides, which are converted into chiral γ-hydroxy amides through a similar cycloisomerization/hydrolysis/bioreduction sequence. mdpi.com The development of these hybrid systems represents a significant advancement in sustainable chemistry, merging the reaction scopes of homogeneous metal catalysis and enzymatic transformations. researchgate.netnih.gov

Hybrid Gold-Biocatalysis System for Alkyne Transformation

Reaction StepCatalystSubstrateIntermediate/ProductKey ConditionsReference
1. Cycloisomerization/HydrolysisKAuCl4 (5 mol%)4-Pentynoic acidLevulinic acidWater, 50 °C mdpi.com
2. BioreductionKetoreductase (KRED)Levulinic acidEnantiopure γ-Hydroxyvaleric acidAqueous medium, addition of 5% v/v DMSO to prevent enzyme deactivation. mdpi.com

Advanced Functionalization and Derivative Chemistry of 4 Pentyn 1 Amine

Click Chemistry Applications

The terminal alkyne group of 4-pentyn-1-amine is a key functional handle that allows for its participation in a variety of click chemistry reactions. These reactions are prized for their high efficiency, selectivity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). mdpi.comnih.gov The reaction is known for its high yields and tolerance of a wide range of functional groups. nih.gov Derivatives of this compound, particularly N-Boc-4-pentyn-1-amine, serve as valuable reagents in this transformation. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for the selective reaction of the alkyne moiety.

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. nih.govnih.gov This process dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. nih.gov The use of ligands, such as tris(triazolylmethyl)amine (TBTA) derivatives, can further enhance catalytic efficiency and stabilize the Cu(I) oxidation state. nih.govjocpr.com These reactions are often performed under mild, ambient conditions, sometimes in green reaction media like polyethylene (B3416737) glycol (PEG)-water mixtures, which can enhance reaction rates. jocpr.com

The general scheme for the CuAAC reaction involving a this compound derivative is as follows:

An N-protected this compound derivative reacts with an organic azide in the presence of a Cu(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.

This reaction's reliability and specificity make it a powerful tool for chemical synthesis, bioconjugation, and materials science. mdpi.comjocpr.com

Synthesis and Properties of 1,2,3-Triazole-Containing Derivatives

The primary products of the CuAAC reaction with this compound derivatives are 1,2,3-triazole-containing compounds. researchgate.net The 1,2,3-triazole ring is a robust and stable heterocyclic scaffold that is more than just a simple linker. nih.gov It possesses a significant dipole moment and can act as a hydrogen bond acceptor, making it a valuable pharmacophore in medicinal chemistry. nih.gov The triazole ring is often considered a bioisostere of the amide bond, offering improved metabolic stability. nih.gov

The synthesis of these derivatives is straightforward via the CuAAC protocol, allowing for the creation of a diverse library of molecules by varying the azide coupling partner. jocpr.commdpi.com This has been demonstrated in the synthesis of various chiral 1,4-disubstituted-1,2,3-triazoles from amino acid-derived azides. mdpi.com The properties of the resulting triazole derivatives are highly tunable based on the substituents introduced. For instance, coupling with different aromatic azides can lead to compounds with a range of biological activities, including antimicrobial and antioxidant properties. researchgate.net

Table 1: Properties of the 1,2,3-Triazole Scaffold

Property Description Reference
Chemical Stability Inert to many hydrolytic, oxidizing, and reducing conditions. nih.gov
Aromaticity Possesses aromatic character. nih.gov
Dipole Moment Strong dipole moment (4.8–5.6 Debye). nih.gov
Hydrogen Bonding Capable of acting as a hydrogen bond acceptor. nih.gov

| Bioisosterism | Can serve as a stable replacement for the amide bond. | nih.gov |

Copper-Free Click Chemistry Strategies

While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst has prompted the development of copper-free click chemistry alternatives, particularly for in vivo applications. acs.orgbiochempeg.com The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.comacs.org

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. acs.orgbiochempeg.com The reaction is driven by the release of ring strain in the cyclooctyne. acs.org For a molecule like this compound, with its linear alkyne, direct participation in SPAAC is not possible. It would first need to be chemically modified to incorporate a strained ring system. However, the azide partner in a SPAAC reaction could readily be a derivative of this compound, where the amine has been converted to an azide, for reaction with a DBCO-functionalized molecule. This strategy highlights the versatility of the this compound scaffold in accessing various bioorthogonal ligation chemistries.

Synthesis of Complex Aminium Salts Derived from this compound

The primary amine functionality of this compound provides a direct route to the synthesis of aminium salts, which are organic compounds containing a positively charged nitrogen atom.

Quaternization and Further Functionalization Strategies

Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt (an aminium salt) by reaction with an alkylating agent. To achieve this with this compound, the primary amine must first be converted to a tertiary amine through successive alkylations. Following this, reaction with a third equivalent of an alkyl halide leads to the formation of the quaternary aminium salt.

A notable example is the synthesis of complex aminium salts like 4-Pentyn-1-aminium, 3-hydroxy-3-methyl-5-phenyl-N,N,N-triethyl-, iodide. ontosight.ai This compound features a this compound backbone that has been quaternized with three ethyl groups (likely from reaction with ethyl iodide) and further functionalized. ontosight.ai The structure includes a pentynyl chain, a phenyl ring, and a hydroxyl group, creating a molecule with amphiphilic properties. ontosight.ai The presence of the terminal alkyne group is particularly significant as it remains available for subsequent modifications, such as click chemistry, after the aminium salt has been formed. ontosight.ai This dual functionality—a charged aminium head and a reactive alkyne tail—makes such derivatives interesting for applications in materials science and the development of biochemical probes. ontosight.ai

Integration into Proteolysis Targeting Chimeras (PROTAC) Linker Architectures

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govexplorationpub.com A PROTAC consists of a ligand for the target protein (the "warhead") and a ligand for an E3 ligase (the "anchor"), connected by a chemical linker. nih.gov

N-Boc-4-pentyn-1-amine is a well-established building block for the synthesis of these crucial linkers. medchemexpress.com The linker's composition and length are critical for the PROTAC's efficacy, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov

The bifunctional nature of this compound derivatives is ideal for this purpose. The protected amine can be deprotected and coupled to an E3 ligase ligand (such as thalidomide (B1683933) or pomalidomide (B1683931) derivatives for the Cereblon (CRBN) ligase) via amide bond formation. explorationpub.comnih.gov The terminal alkyne is then used to attach the warhead via a CuAAC click reaction. medchemexpress.com This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points to identify the optimal degrader. nih.gov For example, N-Boc-4-pentyn-1-amine is specifically used in the synthesis of the PROTAC MG-277. medchemexpress.com The use of click chemistry in the final step of PROTAC assembly is advantageous due to its high efficiency and reliability. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Other Names / Abbreviations
This compound
N-Boc-4-pentyn-1-amine N-(tert-Butoxycarbonyl)-4-pentyn-1-amine
Copper(II) sulfate CuSO₄
Sodium ascorbate
Tris(triazolylmethyl)amine TBTA
Polyethylene glycol PEG
1,2,3-Triazole
4-Pentyn-1-aminium, 3-hydroxy-3-methyl-5-phenyl-N,N,N-triethyl-, iodide
Dibenzocyclooctyne DBCO
Thalidomide
Pomalidomide
MG-277

Development of Other Organic Derivatives for Specific Research Purposes

The strategic functionalization of this compound has led to the creation of a diverse array of organic derivatives, each tailored for highly specific applications in chemical biology, materials science, and catalysis research. The presence of both a primary amine and a terminal alkyne within a single, flexible hydrocarbon chain makes this compound a versatile scaffold. Researchers exploit these functional groups to construct complex molecules, modify biomaterials, and synthesize probes for studying molecular interactions.

A primary strategy involves the protection or modification of the amine group to allow for selective reactions at the alkyne terminus. For instance, the synthesis of N-Boc-4-pentyne-1-amine , where the amine is protected by a tert-butoxycarbonyl (Boc) group, creates a stable intermediate for various synthetic applications. This derivative is particularly valuable as a click chemistry reagent and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are sophisticated molecules designed to induce protein degradation. medchemexpress.com The alkyne group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to conjugate with azide-containing molecules. medchemexpress.com Similarly, simple alkylation of the amine leads to derivatives like N,N-Dimethylpent-4-yn-1-amine , which serves as a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

In the realm of bioconjugation and materials science, this compound is used to impart alkyne functionality onto larger molecules and polymers. A notable example is the modification of alginate, a naturally occurring polysaccharide. Through reductive amination, this compound is covalently grafted onto oxidized alginate, creating an alkyne-modified alginate . researchgate.netntnu.no This functionalized polymer can then undergo click reactions with other molecules, such as azide-modified cyclodextrins, to develop novel hydrogels for controlled drug release studies. researchgate.netntnu.no This approach leverages the amine for initial linkage and the alkyne for subsequent, specific "click" modifications. A similar strategy is employed in nucleic acid chemistry, where this compound has been incorporated into thymidine (B127349) to synthesize 4′-C-[N,N-di(4-pentyn-1-yl)aminomethyl]thymidine . acs.org This modified nucleoside, containing two alkyne handles, can be incorporated into oligodeoxyribonucleotides during solid-phase synthesis, allowing for the subsequent "click" conjugation of ligands like mannose or aminoglycosides to the DNA backbone for studying biomolecular recognition. acs.org

Furthermore, derivatives of this compound are synthesized as specific substrates to investigate catalytic reactions. The compound 5-Phenyl-4-pentyn-1-amine is used as a model substrate in studies of intramolecular hydroamination, a process where the amine group adds across the alkyne's carbon-carbon triple bond. researchgate.netacs.org The cyclization of this derivative to form 2-benzyl-1-pyrroline is monitored to evaluate the efficiency of various rhodium and iridium catalysts. researchgate.netacs.org The study of the direct cyclization of this compound itself to 2-methyl-1-pyrroline (B1218662) is also a key area of research for assessing catalyst performance. acs.org

The versatility of this compound extends to polymer chemistry, where it can be used to form amide linkages with other functional molecules. In one approach, it was reacted with a carboxylic acid derivative of d-glucono-1,5-lactone, a renewable resource, to create bio-based azide-alkyne monomers. conicet.gov.ar These monomers were then subjected to click polymerization to generate novel, stereoregular poly(amide-triazole)s, demonstrating the utility of this compound in creating advanced, bio-sourced materials. conicet.gov.ar

The following table summarizes various organic derivatives of this compound and their specialized research applications.

Derivative NameSynthetic ApproachSpecific Research Purpose
N-Boc-4-pentyne-1-amine Protection of the amine group with a tert-butoxycarbonyl (Boc) group.PROTAC linker; Click chemistry reagent for conjugation with azide-containing molecules. medchemexpress.com
N,N-Dimethylpent-4-yn-1-amine N-methylation of the primary amine.Building block in organic synthesis for potential pharmaceuticals and agrochemicals.
Alkyne-modified Alginate Reductive amination between the amine of this compound and oxidized alginate.Intermediate for creating functionalized hydrogels (e.g., with cyclodextrin) for drug release studies via click chemistry. researchgate.netntnu.no
4′-C-[N,N-di(4-pentyn-1-yl)aminomethyl]thymidine Incorporation of two this compound units onto a thymidine scaffold.Synthesis of functionalized oligonucleotides for bioconjugation of ligands to DNA via solid-support click chemistry. acs.org
5-Phenyl-4-pentyn-1-amine Synthesis involving a phenyl group attached at the terminal position of the alkyne.Substrate for studying catalyst efficiency in intramolecular hydroamination reactions. researchgate.netacs.org
Poly(amide-triazole)s Amidation with a d-gluconic acid derivative followed by click polymerization.Creation of bio-based, stereoregular polymers from renewable resources. conicet.gov.ar

Spectroscopic and Structural Elucidation of 4 Pentyn 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of 4-pentyn-1-amine and its derivatives.

For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) presents characteristic signals that confirm its structure. chegg.com The terminal alkyne proton (≡C-H) typically appears as a triplet around 1.9 ppm. The protons on the carbon adjacent to the amine group (-CH₂-NH₂) resonate around 2.7-2.8 ppm, while the other methylene (B1212753) groups in the chain show signals between 1.5 and 2.2 ppm. chegg.comrsc.org The amine protons (-NH₂) themselves often appear as a broad singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange. chegg.com

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The terminal alkyne carbons show distinct resonances, with the C≡C-H carbon appearing around 68 ppm and the C≡C -H carbon at approximately 84 ppm. The carbon atom bonded to the nitrogen (C1) is typically found around 41 ppm, with the other methylene carbons (C2 and C3) resonating at approximately 31 and 15 ppm, respectively. nih.gov

In derivatives such as N-Boc-4-pentyn-1-amine, the presence of the tert-butoxycarbonyl (Boc) protecting group introduces characteristic signals in both ¹H and ¹³C NMR spectra, including a prominent singlet for the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum. medchemexpress.com The catalytic hydroamination/cyclization of this compound to 2-methyl-1-pyrroline (B1218662) can be monitored by ¹H NMR spectroscopy, observing the disappearance of the alkyne proton signal and the appearance of signals corresponding to the cyclic product. grafiati.comresearchgate.net Similarly, the formation of rhodium and iridium complexes with this compound derivatives can be followed by monitoring changes in the chemical shifts of the ligand protons upon coordination. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
H-1 (-CH₂-N)~2.75 (t)~41.4
H-2 (-CH₂-)~1.65 (quint)~31.5
H-3 (-CH₂-C≡)~2.20 (td)~14.8
H-5 (≡C-H)~1.95 (t)~68.3
C-4 (-C≡)-~83.8
NH₂broad s-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from multiple sources. chegg.comnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of their fragmentation patterns. The molecular weight of this compound is 83.13 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 83. chegg.com Aliphatic amines like this compound often undergo a characteristic α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the cleavage of the C1-C2 bond, leading to the formation of a stable iminium ion, [CH₂=NH₂]⁺, with an m/z of 30. libretexts.org This peak is often a prominent feature in the mass spectra of primary amines. libretexts.orgyoutube.com Another potential fragmentation pathway is the loss of the terminal alkyne group.

The fragmentation patterns can be used to distinguish between isomers. For example, while 1-butanamine and 2-methyl-1-propanamine both show a base peak at m/z 30, the relative intensities of other fragment ions can help in their differentiation. libretexts.org For derivatives of this compound, such as its N,N-dimethylated form, the fragmentation pattern will be altered, reflecting the presence of the additional methyl groups. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Significance
83[C₅H₉N]⁺Molecular Ion (M⁺)
82[C₅H₈N]⁺Loss of a hydrogen atom (M-1)
55[C₄H₇]⁺Loss of the amine group
30[CH₄N]⁺α-cleavage product, [CH₂=NH₂]⁺

Note: The relative intensities of these peaks can vary based on the ionization method and energy. chegg.comlibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound and its derivatives by probing their vibrational modes. renishaw.com

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. chegg.com The terminal alkyne C-H stretch gives rise to a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch is observed as a weaker band in the region of 2100-2260 cm⁻¹. chegg.com As a primary amine, this compound exhibits two N-H stretching bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. orgchemboulder.com An N-H bending vibration (scissoring) is typically seen around 1600 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aliphatic amine appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information. renishaw.com While the N-H and O-H stretches are strong in the IR spectrum, the C≡C triple bond stretch is often more intense in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for studying the alkyne functionality. researchgate.net

In derivatives, changes in these vibrational frequencies can be observed. For instance, in metal complexes of this compound, the coordination of the amine or alkyne group to a metal center will perturb the corresponding stretching frequencies, providing insight into the mode of bonding. For N-Boc-4-pentyn-1-amine, the IR spectrum will additionally show strong bands characteristic of the carbamate (B1207046) group, such as the C=O stretch around 1700 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Terminal Alkyne (≡C-H)C-H Stretch~3300Strong, Sharp
Alkyne (C≡C)C≡C Stretch~2115Weak to Medium
Primary Amine (N-H)N-H Stretch (asymmetric & symmetric)3300-3400Medium (two bands)
Primary Amine (N-H)N-H Bend1580-1650Medium
Aliphatic Amine (C-N)C-N Stretch1020-1250Medium
Alkane (C-H)C-H Stretch2850-2960Medium to Strong

Note: These are general ranges and the exact positions can be influenced by the molecular environment. chegg.comorgchemboulder.com

X-ray Crystallography for Solid-State Structural Determination of Complexes and Derivatives

For instance, the crystal structures of rhodium and iridium N-heterocyclic carbene (NHC) complexes have been elucidated, showing how ligands derived from or similar to this compound coordinate to the metal center. acs.orgresearchgate.net These studies can reveal whether the amine, the alkyne, or both are involved in bonding, and how the ligand framework adapts upon coordination. The solid-state structure of manganese(I) NHC complexes has also been determined by single-crystal X-ray diffraction, providing insights into their catalytic activity. researchgate.net

In the context of organometallic chemistry, X-ray crystallography has been used to characterize iron complexes with various ligands, providing a basis for understanding their spectroscopic properties. grafiati.com The structural characterization of complexes involved in the hydroamination of this compound has helped to elucidate the reaction mechanism. grafiati.com For example, the crystal structure of a rhodium complex used as a catalyst for the cyclization of 5-phenyl-4-pentyn-1-amine has been determined, revealing the coordination environment around the metal center. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure and Bonding in Metal Complexes

To delve deeper into the electronic structure and bonding within metal complexes of this compound and its derivatives, more advanced spectroscopic techniques are employed.

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of specific nuclei, most commonly ⁵⁷Fe. acs.org For iron complexes derived from or analogous to this compound ligands, Mössbauer spectroscopy can provide valuable information about the oxidation state, spin state, and coordination geometry of the iron center. acs.org

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the nucleus and thus reflects the oxidation state and covalency of the iron atom. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the electronic and ligand environment around the iron nucleus. For example, in a study of iron-carbonyl carbide clusters, Mössbauer spectroscopy was used to differentiate between crystallographically distinct iron sites and to understand the electronic effects of the carbide ligand. acs.org Although direct Mössbauer studies on this compound complexes are not widely reported, the technique has been applied to structurally related systems, such as iron complexes with other nitrogen- and phosphorus-containing ligands. grafiati.com

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that probe the electronic structure of metal centers in complexes. acs.org

XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, provides information on the oxidation state and coordination geometry of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region gives information about the local atomic structure, including bond distances and coordination numbers of the surrounding atoms.

Valence-to-core (VtC) XES is a complementary technique that probes the character and energy levels of occupied molecular orbitals with significant metal character. By analyzing the VtC-XES spectra, one can gain insights into the nature of the metal-ligand bonding. For example, in iron-carbonyl carbide clusters, VtC-XES, in conjunction with DFT calculations, has been used to probe the valence orbital character and understand the high covalency between the iron and carbide atoms. acs.org These advanced spectroscopic methods, while not yet extensively applied directly to this compound complexes in the literature, represent a frontier for gaining a detailed understanding of the electronic structure and bonding in such systems. researchgate.net

Mössbauer Spectroscopy

Microwave Spectroscopy for Gas-Phase Conformational Analysis (referencing related alkyne-amine/alcohol)

Microwave spectroscopy is a powerful technique for the unambiguous determination of the conformational landscape of flexible molecules in the gas phase. By analyzing the rotational spectra of a molecule and its isotopologues, precise structural information and the relative energies of different conformers can be obtained. While, to date, a dedicated microwave spectroscopy study on this compound has not been reported in the literature, significant insights into its likely conformational preferences can be gleaned from studies on structurally analogous compounds, particularly 4-pentyn-1-ol (B147250) and various other alkyne-amines.

The conformational flexibility of this compound arises from the rotation around its C-C and C-N single bonds. Similar to its alcohol counterpart, 4-pentyn-1-ol, a multitude of conformers can be anticipated. For 4-pentyn-1-ol, theoretical calculations predicted the existence of 14 distinct rotameric forms. rsc.orgamanote.com Experimental microwave spectroscopy studies successfully identified and characterized two of these conformers, denoted as agg and aga. rsc.orgamanote.com In these conformers, the H-O-C-C chain adopts an antiperiplanar conformation, while the O-C-C-C linkage is synclinal (gauche). The key difference between the two observed conformers lies in the orientation of the C-C-C-C≡CH chain, which is synclinal in the agg form and antiperiplanar in the aga form. rsc.orgamanote.com The agg conformer was determined to be the global minimum, being more stable than the aga form by 1.5(6) kJ/mol. rsc.orgamanote.com

It is highly probable that this compound exhibits a similarly complex conformational landscape. The amino group, like the hydroxyl group, can act as both a hydrogen bond donor and acceptor, potentially leading to intramolecular interactions with the π-system of the alkyne moiety. However, the study on 4-pentyn-1-ol concluded that conformers stabilized by intramolecular hydrogen bonding to the triple bond were not observed in significant concentrations in the gas phase. rsc.orgamanote.com A similar outcome might be expected for this compound.

Further understanding of the conformational behavior of the aminoalkyl chain can be derived from microwave spectroscopy studies of other amines. For instance, the study of n-propylamine revealed the presence of five stable conformers, showcasing the complexity that arises from the flexibility of even a short alkyl chain. acs.org

The analysis of the rotational spectrum of propargylamine (B41283) (HC≡C-CH₂-NH₂), the simplest alkyne-amine, has shown that only the trans conformer, where the C-C-N-H dihedral angle is 180°, is observed experimentally. aanda.org This suggests a significant energetic preference for this specific arrangement. In the case of N-methylpropargylamine, the conformational landscape is further complicated by the rotation of the methyl group. amanote.com

The spectroscopic constants obtained for the identified conformers of 4-pentyn-1-ol provide a valuable benchmark for what could be expected for this compound. The rotational constants and dipole moment components are sensitive probes of the molecular geometry and mass distribution.

Table 1: Spectroscopic and Structural Data for Identified Conformers of 4-Pentyn-1-ol rsc.orgamanote.com

Parameteragg Conformeraga Conformer
Rotational Constants (MHz)
A6980.533(2)10304.13(2)
B1341.2222(3)1083.4729(3)
C1206.0128(3)1026.6020(3)
Dipole Moment Components (D)
μₐ0.46(2)1.15(3)
μₑ1.51(1)0.38(8)
μₑ0.82(3)1.48(3)
μtotal1.79(4)1.91(7)
Relative Energy (kJ/mol) 0 (Global Minimum)1.5(6)

This table is interactive. Click on the headers to sort the data.

For this compound, the presence of the nitrogen atom would introduce nuclear quadrupole coupling effects in the microwave spectrum due to the ¹⁴N nucleus (I=1). The analysis of these hyperfine splittings would provide additional structural information, specifically regarding the electronic environment of the nitrogen atom. Such effects have been characterized in detail for propargylamine and N-methyl-2-aminoethanol. aanda.orgfrontiersin.org

Computational Chemistry and Theoretical Investigations of 4 Pentyn 1 Amine

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has become an essential method for studying the mechanisms of complex organic reactions, including those involving alkynes and amines. rsc.orgacs.org For 4-pentyn-1-amine, DFT calculations are crucial for mapping out potential reaction pathways, such as cycloisomerization, and for identifying the associated energetic barriers.

The cycloisomerization of terminal alkynes tethered to nucleophiles is a significant atom-economical reaction for forming heterocyclic compounds. beilstein-journals.orgfrontiersin.org While direct DFT studies on the cycloisomerization of this compound are not extensively published, valuable insights can be drawn from detailed computational investigations of the closely related alkyne-alcohol, 4-pentyn-1-ol (B147250). nih.govacs.orgresearchgate.net

The intramolecular cyclization of these molecules can proceed through either a 5-exo-dig or a 6-endo-dig pathway. kit.edunih.gov However, in the absence of a catalyst, both pathways for 4-pentyn-1-ol have been shown to have prohibitively high activation barriers, calculated to be around 50-55 kcal/mol, making the uncatalyzed reaction unfeasible. researchgate.net

Transition metal catalysts, particularly those from Group 6 like tungsten and molybdenum, dramatically alter the reaction landscape. nih.govacs.org DFT studies on the tungsten-pentacarbonyl-catalyzed cycloisomerization of 4-pentyn-1-ol revealed that the catalyst lowers the rate-determining barrier for the endo-cyclization to approximately 26 kcal/mol. researchgate.net Similarly, molybdenum-catalyzed cycloisomerizations of various alkynols show energy barriers in the range of 25–30 kcal/mol. nih.govacs.org This catalytic effect is achieved by enabling a multi-step mechanism involving organometallic intermediates. researchgate.net Given the similar nucleophilicity of the amine group, it is expected that the cycloisomerization of this compound would follow analogous catalyzed pathways with comparable energy barriers, preferentially forming five- or six-membered N-heterocycles like 2-methyl-1-pyrroline (B1218662). acs.orgresearchgate.net

Table 1: Calculated Activation Energy Barriers for Cycloisomerization of 4-Pentyn-1-ol.
Reaction PathwayCatalystCalculated Activation Barrier (kcal/mol)Reference
endo-CycloisomerizationNone~50-55 researchgate.net
exo-CycloisomerizationNone~50-55 researchgate.net
endo-CycloisomerizationW(CO)₅26.4 nih.govresearchgate.net
endo-CycloisomerizationMo(CO)₅~25-30 nih.govacs.org

The key to the catalytic efficiency in alkynol cycloisomerization lies in the stabilization of high-energy intermediates. researchgate.net DFT calculations have been instrumental in characterizing the geometries and energies of these transient species. The generally accepted mechanism for the metal-catalyzed endo-cyclization involves several key steps: nih.govacs.orgresearchgate.net

Alkyne-to-Vinylidene Isomerization : This is often the rate-determining step. The initial π-complex rearranges to a metal-vinylidene carbene intermediate. nih.govresearchgate.net This step involves a 1,2-hydrogen shift from the terminal alkyne carbon to the adjacent carbon. The primary role of the catalyst is to significantly lower the high energy barrier of this isomerization. researchgate.netresearchgate.net

Nucleophilic Attack : The tethered nucleophile (the hydroxyl group in the case of the alcohol, or the amino group for this compound) attacks the electrophilic carbene carbon of the vinylidene intermediate. nih.gov

Protodeauration/Isomerization : Subsequent steps involving proton transfer and isomerization lead to the final heterocyclic product and regeneration of the catalyst. nih.gov

Computational studies for 4-pentyn-1-ol have precisely mapped the potential energy surface for these transformations, identifying the structures of the transition states connecting each intermediate. researchgate.net The transition state for the critical alkyne-vinylidene rearrangement is heavily stabilized by the metal center, explaining the dramatic reduction in the activation energy compared to the uncatalyzed reaction. nih.govresearchgate.net

Exploration of Cycloisomerization Pathways and Energy Barriers (referencing related alkyne-alcohol)

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional shape and flexibility of this compound are determined by the rotation around its single bonds. Quantum chemical calculations are used to perform conformational analysis, predicting the relative stabilities of different spatial arrangements (rotamers) and the energy barriers for their interconversion. rsc.orgmaricopa.edudergipark.org.tr

A detailed conformational analysis has been performed on the analogous molecule, 4-pentyn-1-ol, using a combination of microwave spectroscopy and quantum chemical calculations (MP2 and G3 levels of theory). nih.gov These studies provide a strong basis for predicting the conformational behavior of this compound.

For 4-pentyn-1-ol, a total of 14 distinct all-staggered rotamers are theoretically possible. nih.gov Calculations predicted small energy differences between several of these conformers. Two specific conformers, denoted ag+g+ and ag+a , were experimentally identified and assigned. nih.gov In both forms, the H-O-C-C chain is in an anti-periplanar (trans) conformation. They differ in the conformation of the C-C-C-C≡CH backbone, which is synclinal (gauche) in the ag+g+ form and anti-periplanar (anti) in the ag+a form. nih.gov The ag+g+ conformer was found to be the global minimum, being more stable than the ag+a form by 1.5(6) kJ/mol. nih.gov

Table 2: Relative Energies of Experimentally Observed Conformers of 4-Pentyn-1-ol.
ConformerDescription of Backbone TorsionsRelative Energy (kJ/mol)Reference
ag+g+O-C-C-C (gauche), C-C-C-C≡ (gauche)0 (Global Minimum) nih.gov
ag+aO-C-C-C (gauche), C-C-C-C≡ (anti)1.5(6) nih.gov

Electronic Structure Calculations and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. Calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps to predict how the molecule will interact with other reagents. nih.gov

While specific data for this compound is scarce, DFT simulations on the closely related N,N-Dimethylpent-4-yn-1-amine provide valuable insights. These calculations reveal significant charge polarization within the molecule. The nitrogen atom of the amine group is an electron-rich center, bearing a partial negative charge, while the sp-hybridized carbons of the alkyne group are comparatively electron-deficient.

The frontier molecular orbitals are key indicators of reactivity. For N,N-Dimethylpent-4-yn-1-amine, the Highest Occupied Molecular Orbital (HOMO) is localized on the amine group, specifically the nitrogen lone pair. This indicates the amine is the primary site for nucleophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the alkyne's π* anti-bonding orbitals. This suggests the terminal alkyne is the most likely site for electrophilic or nucleophilic addition reactions, depending on the reagent. The HOMO-LUMO energy gap is a predictor of chemical reactivity; a smaller gap generally implies higher reactivity. This electronic profile—a nucleophilic amine and an electrophilic alkyne—underpins the molecule's utility in reactions like the A³ coupling and cycloisomerization. beilstein-journals.org

Thermochemical Analysis: Enthalpies of Formation and Isomeric Stability

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), quantify the energetic stability of a molecule. aip.org These values can be predicted with reasonable accuracy using high-level quantum chemical methods. The enthalpy of formation for this compound has not been experimentally determined, but it can be calculated using established computational protocols. aip.org

The stability of an alkyne is known to depend on the position of the triple bond. For instance, comparing isomers of pentyne, the internal alkyne (2-pentyne, ΔfH° = -53.35 kJ/mol) is significantly more stable than the terminal alkyne (1-pentyne, ΔfH° = 144.3 kJ/mol). pearson.com This trend, where internal alkynes are thermodynamically favored over terminal alkynes, is general.

This principle can be applied to predict the relative stability of isomers of C₅H₉N. This compound is a terminal alkyne. Its isomers would include those with an internal triple bond, such as pent-3-yn-1-amine or pent-2-yn-1-amine. Based on the trend observed in hydrocarbons, it is highly probable that these internal alkynamine isomers would have a lower enthalpy of formation and thus be thermodynamically more stable than this compound. Similarly, cyclic isomers like 2-methyl-1-pyrroline, the product of cycloisomerization, are generally more stable due to the conversion of a π-bond and a σ-bond into two new, stronger σ-bonds.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

4-Pentyn-1-amine and its derivatives are valuable building blocks in the synthesis of complex molecules due to the presence of both an amino and an alkyne functional group. These functionalities allow for a variety of chemical transformations, making them versatile starting materials in organic synthesis.

Stereoselective Total Synthesis (referencing related alkyne-alcohol precursor use)

While direct references to this compound in stereoselective total synthesis are not abundant in the provided search results, the utility of its corresponding alcohol precursor, 4-pentyn-1-ol (B147250), is well-documented and provides a strong parallel. 4-Pentyn-1-ol has been employed as a crucial starting reagent in the stereoselective total synthesis of various natural products. sigmaaldrich.comguidechem.comfishersci.sechemicalbook.com For instance, it was a key component in the synthesis of the antimicrobial marine metabolites, ieodomycin A and B. guidechem.comfishersci.sechemicalbook.com The terminal alkyne of 4-pentyn-1-ol allows for carbon chain extension through reactions like the Sonogashira cross-coupling, while the hydroxyl group can be used for further functionalization or to direct stereochemistry. ethz.ch In one example, 4-pentyn-1-ol was used in a Sonogashira coupling reaction, and the resulting product was further elaborated to create a key intermediate for the total synthesis of Gomerone C. ethz.ch

The synthesis of (+)-peloruside A, a potent microtubule stabilizer, also utilized a derivative of 3-pentyn-1-ol. nih.gov The synthesis began with the creation of an enyne from 3-pentyn-1-ol, which then underwent a series of reactions, including an asymmetric epoxidation and a hydrolytic kinetic resolution, to produce a chiral epoxide intermediate. nih.gov This highlights how the alkyne and hydroxyl groups of these precursors can be strategically manipulated to build complex stereochemical architectures. The principles demonstrated with 4-pentyn-1-ol are directly applicable to this compound, where the amino group can similarly participate in a wide range of synthetic transformations.

Synthesis of Polysubstituted Aromatic and Heterocyclic Systems

This compound and its derivatives serve as valuable precursors for the synthesis of polysubstituted aromatic and heterocyclic systems. The terminal alkyne can participate in various cyclization and annulation reactions to form diverse ring structures.

One notable application is in the synthesis of substituted pyrroles. The reaction of 4-pentynones with benzylamine (B48309) or ammonia (B1221849) can lead to the formation of 1,2,3,5-substituted and 2,3,5-substituted pyrroles, respectively, through a sequence of addition, elimination, and cycloamination reactions. researchgate.net This methodology has been extended to the preparation of more complex fused pyrrole (B145914) systems. researchgate.net

Furthermore, the intramolecular hydroamination of this compound, catalyzed by rhodium(I) and iridium(I) complexes, yields 2-methyl-1-pyrroline (B1218662). acs.org This reaction demonstrates the direct conversion of the aminoalkyne into a five-membered heterocyclic ring. acs.org The efficiency of this cyclization can be influenced by the choice of catalyst and reaction conditions. acs.org Similarly, the cyclization of 5-phenyl-4-pentyn-1-amine has been studied to produce 2-benzyl-1-pyrroline. researchgate.net

The synthesis of pyridines, another important class of heterocycles, can also be approached using alkyne-containing building blocks. organic-chemistry.org While not directly citing this compound, the general strategies for pyridine (B92270) synthesis often involve the reaction of alkynes with various nitrogen-containing species. organic-chemistry.org The versatility of the alkyne group in this compound makes it a potential substrate for such transformations, contributing to the construction of polysubstituted pyridine rings.

Precursor for Polymer and Supramolecular Assembly Synthesis

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and an amine group capable of directing intermolecular interactions, makes it a valuable precursor in the synthesis of polymers and supramolecular assemblies. The alkyne functionality allows for its use as a monomer in various polymerization reactions, including click chemistry and radical polymerization.

In the context of supramolecular chemistry, the amine group can participate in the formation of ordered structures through hydrogen bonding or coordination with metal ions. For example, research has shown the supramolecular assembly of a neutral [Cu(I)4I4(this compound)4] complex in water, demonstrating the ability of this compound to facilitate the formation of well-defined, self-assembled nanostructures. unirioja.es Additionally, derivatives of this compound have been suggested for the synthesis of new materials like polymers or supramolecular assemblies where their unique structures could impart novel properties. ontosight.ai

The related compound, 4-pentyn-1-ol, has been utilized in ring-opening polymerization reactions. fishersci.sechemicalbook.com This further underscores the potential of the pentynyl group in polymer synthesis. The ability to incorporate functional groups like amines into the polymer backbone or as pendant groups is crucial for designing materials with specific properties and applications.

Utility in Functional Group Protection Strategies in Organic Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. organic-chemistry.orglibretexts.org The amine group of this compound is nucleophilic and can react with various electrophiles. organic-chemistry.org To perform reactions selectively at the alkyne terminus without interference from the amine, the amino group can be temporarily protected.

A common method for protecting amines is to convert them into carbamates, such as a tert-butyloxycarbonyl (Boc) group. organic-chemistry.org For example, N-Boc-4-pentyne-1-amine is a commercially available compound where the amine is protected. medchemexpress.com This protection renders the nitrogen non-nucleophilic, allowing for selective reactions at the alkyne. organic-chemistry.org The Boc group is stable under a variety of reaction conditions but can be readily removed with acid when the protection is no longer needed. organic-chemistry.org This "protect-react-deprotect" sequence is a fundamental concept in organic synthesis. libretexts.org

Applications in Bioorthogonal Chemistry Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The terminal alkyne group of this compound makes it a valuable tool in this field, particularly for "click chemistry" reactions. medchemexpress.com The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. medchemexpress.comnih.gov

N-Boc-4-pentyne-1-amine is described as a click chemistry reagent that can undergo CuAAC with molecules containing azide (B81097) groups. medchemexpress.com This reaction is highly efficient and specific, allowing for the labeling and detection of biomolecules. For instance, 4-pentyn-1-ol, a related compound, has been used in fluorogenic reactions with azido-BODIPY dyes for imaging purposes. acs.org

In a specific application, enzymatic methods have been developed to attach bioorthogonal handles to proteins. researchgate.net This involves the enzymatic transfer of a phosphoribosyl moiety bearing an alkyne or azide group to a specific protein tag. researchgate.net While the study mentions the use of 4-pentyn-1-ol in these reactions, the principle extends to this compound for introducing an alkyne handle onto proteins. researchgate.net These tagged proteins can then be specifically labeled with probes for applications in imaging, protein-protein conjugation, and immobilization. researchgate.net The ability to use this compound and its derivatives in bioorthogonal reactions opens up possibilities for studying biological processes in their native environment.

Emerging Research Areas and Future Perspectives

Innovations in Sustainable Synthesis of 4-Pentyn-1-amine

The drive towards green chemistry has spurred research into more sustainable methods for synthesizing this compound, moving away from traditional reliance on petrochemical feedstocks. libretexts.org A key area of innovation lies in the utilization of renewable biomass as a starting material. libretexts.orgrsc.org Researchers are exploring pathways to convert biomass-derived platform molecules into valuable chemicals like this compound, aiming to reduce the environmental footprint of its production.

One promising approach involves the catalytic dehydration of amino alcohols derived from renewable sources. For instance, studies on the vapor-phase dehydration of 5-amino-1-pentanol (B144490) have shown that rare earth oxide catalysts, particularly those with a cubic bixbyite structure like Yb₂O₃, can selectively produce 4-penten-1-amine. kaimosi.comresearchgate.net While this yields an alkene rather than the target alkyne, it represents a significant step towards bio-based routes for related aminoalkenes. Further research is needed to develop catalytic systems capable of directly converting bio-based precursors to this compound or efficiently transforming the resulting aminoalkenes into the desired aminoalkyne.

Another avenue for sustainable synthesis is the development of more efficient and environmentally benign catalytic processes for traditional synthetic routes. This includes the use of catalysts that can operate under milder conditions, reduce waste generation, and be easily recycled.

Development of Novel Catalytic Systems for this compound Transformations

The reactivity of this compound is largely governed by its two functional groups, making the development of selective catalytic systems a major research focus. These catalysts are crucial for controlling the outcome of transformations such as hydroamination, cyclization, and hydrogenation.

Intramolecular Hydroamination and Cyclization:

A significant body of research has been dedicated to the intramolecular hydroamination of this compound to produce 2-methyl-1-pyrroline (B1218662), a valuable N-heterocycle. acs.orgacs.org This transformation is often catalyzed by late transition metal complexes.

Rhodium (I) and Iridium (I) Catalysts: Cationic Rh(I) and Ir(I) complexes have proven to be highly effective catalysts for this cyclization. acs.orgacs.orgrsc.org For instance, iridium complexes such as [Ir(N–N)(CO)₂]–BArF₄ have demonstrated high activity, achieving over 98% yield for the 5-exo-cyclization of this compound. rsc.org The efficiency of these catalysts can be significantly enhanced by in situ generation of the active species through the abstraction of a chloride ligand using silver salts or other reagents. rsc.org The choice of ligands, such as bidentate N,N- or N,P-ligands, and counterions also plays a crucial role in the catalytic activity. acs.orgacs.org Research has shown that complexes with more labile co-ligands, like triflate, exhibit enhanced catalytic activity compared to their chloride counterparts. rsc.org

Palladium and Platinum Catalysts: Palladium and platinum complexes have also been investigated for the hydroamination/cyclization of this compound. researchgate.net Studies have shown that palladium complexes generally exhibit faster reaction rates than their platinum counterparts. researchgate.net Immobilizing palladium(II) complexes on silica (B1680970) has led to the development of recyclable catalysts that show comparable or even greater activity than their homogeneous precursors. nih.gov

Ruthenium Catalysts: Ruthenium-based catalysts, such as those generated in situ from (cod)Ru(met)₂, have been shown to promote the anti-Markovnikov selective addition of N-H nucleophiles. acs.org

The table below summarizes some of the key catalytic systems developed for the intramolecular hydroamination of this compound.

Catalyst SystemSubstrateProductKey Findings
Cationic Ir(I) complexes, e.g., [Ir(PyPhP)(COD)]BPh₄This compound2-Methyl-1-pyrrolineHighly efficient with turnover rates up to 1500 h⁻¹. rsc.org
Rh(I) and Ir(I) complexes with phosphine-N-heterocyclic carbene ligandsThis compound2-Methyl-1-pyrrolineEffective catalysts with complete conversion observed. acs.org
Rh(I) complexes with N,N and N,P ligands anchored on glassy carbon electrodesThis compound2-Methyl-1-pyrrolineActive and recyclable catalysts. nih.gov
cis-[MX₂(PTA)₂] (M=Pd, Pt; X=Cl, Br, I)This compound2-Methyl-pyrrolinePalladium complexes are more active than platinum; fastest rates in D₂O. researchgate.net

Expansion of Applications in Chemical Biology and Materials Science

The unique structure of this compound and its derivatives makes them valuable tools in the fields of chemical biology and materials science. The terminal alkyne group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules. medchemexpress.com

In chemical biology , derivatives of this compound are being used to create sophisticated molecular probes and to modify biomolecules. For example, N-Boc-4-pentyne-1-amine is a linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells. medchemexpress.com The alkyne group allows for the attachment of these linkers to molecules containing azide (B81097) groups. medchemexpress.com Furthermore, oligonucleotides functionalized with 4'-C-[N,N-di(4-pentyn-1-yl)aminomethyl]thymidine have been synthesized and used for conjugation with azido-functionalized ligands, demonstrating the utility of this scaffold in creating modified nucleic acids. acs.org The resulting conjugates have shown interesting duplex stabilization properties. acs.org

In materials science , the ability of this compound to participate in polymerization and surface modification reactions is being explored. ontosight.ai Its derivatives can be used to synthesize novel polymers and coatings with specialized properties. The presence of both the amine and alkyne functionalities provides a versatile platform for creating cross-linked materials and for functionalizing surfaces.

Theoretical Advancements in Understanding this compound Reactivity and Selectivity

Computational studies, particularly those employing Density Functional Theory (DFT), are providing invaluable insights into the electronic structure, reactivity, and selectivity of this compound and its transformations. These theoretical advancements complement experimental findings and aid in the rational design of new catalysts and reactions.

DFT calculations have been used to study the electronic properties of related aminoalkynes, revealing significant charge polarization between the electron-deficient alkyne and the electron-rich amine. Frontier molecular orbital calculations suggest that the highest occupied molecular orbital (HOMO) is localized on the amine, while the lowest unoccupied molecular orbital (LUMO) is centered on the alkyne, indicating the amine's nucleophilic character and the alkyne's electrophilic character.

Theoretical studies have also been instrumental in elucidating the mechanisms of catalytic reactions involving this compound and related compounds. For instance, computational studies on the tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol (B147250) have shown that the catalyst stabilizes a key vinylidene intermediate, thereby lowering the activation barrier for the reaction and explaining the observed endo-selectivity. researchgate.net Similarly, DFT calculations have been used to investigate the mechanism of CO₂ fixation in the coupling of silyl (B83357) enol ethers with amines, a reaction relevant to the functionalization of amine-containing compounds. whiterose.ac.uk

The table below highlights some of the theoretical methods and their applications in understanding the properties and reactivity of this compound and analogous compounds.

Theoretical MethodApplicationKey Insights
Density Functional Theory (DFT)Analysis of electronic structure and bonding parameters of N,N-Dimethylpent-4-yn-1-amine.Highlights charge polarization and predicts bond lengths and frontier molecular orbital energies.
Time-Dependent Density Functional Theory (TD-DFT)Calculation of excitation energies and oscillator strengths for a novel pentyn-2-amine derivative.Complements experimental spectroscopic findings. nih.gov
Gauge Invariant Atomic Orbital (GIAO) methodCalculation of NMR chemical shifts for a pentyn-2-amine derivative.Provides theoretical validation for experimental NMR data. nih.gov
Scaled Quantum Mechanics (SQM)Assignment of fundamental vibrations for a pentyn-2-amine derivative.Aids in the interpretation of vibrational spectra. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Pentyn-1-amine, and what are their limitations in yield and purity?

  • Methodological Answer : The primary synthetic pathways include:

  • Alkyne Amination : Reaction of 4-pentyn-1-ol with ammonia under catalytic hydrogenation or via Mitsunobu conditions. Yields typically range from 50–70%, with byproducts arising from over-reduction or incomplete amination .
  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during alkyne formation, followed by acidic or catalytic deprotection. This method improves selectivity but adds steps, reducing overall efficiency .
  • Key Limitations : Sensitivity of the terminal alkyne to side reactions (e.g., polymerization) and challenges in isolating the amine due to volatility.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show a triplet for the terminal alkyne proton (~2.1 ppm) and a multiplet for the amine protons (~1.5 ppm). 13^{13}C NMR confirms the alkyne carbon at ~70–80 ppm .
  • IR : A sharp peak at ~3300 cm1^{-1} (N-H stretch) and ~2100 cm1^{-1} (C≡C stretch) are diagnostic .
  • GC-MS : Use polar columns (e.g., DB-5) to resolve volatile byproducts. The molecular ion peak (M+^+) at m/z 97 confirms the molecular formula C5H9NC_5H_9N .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. The amine is prone to oxidation and moisture absorption, which can form imine byproducts. Regular purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. How can conflicting 1^1H NMR data for this compound be resolved in different solvent systems?

  • Methodological Answer :

  • Solvent Effects : Deuterated chloroform (CDCl3_3) may cause peak broadening due to residual acidity. Switch to deuterated DMSO for sharper signals, as it stabilizes the amine via hydrogen bonding .
  • Dynamic Effects : Rotameric equilibria around the C-N bond can split peaks. Variable-temperature NMR (VT-NMR) between 25–60°C can collapse splitting, confirming conformational exchange .
  • Validation : Cross-check with computational simulations (e.g., DFT-based NMR prediction) to assign peaks unambiguously .

Q. What experimental design principles apply to studying this compound’s reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodological Answer :

  • Control Experiments : Include azide-only and catalyst-free controls to distinguish CuAAC-specific products from thermal side reactions.
  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor alkyne consumption rates.
  • Parameter Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuOTf), ligands (TBTA vs. BTTAA), and solvent polarity to maximize regioselectivity .

Q. How can computational modeling predict the regioselectivity of this compound in propargylation reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition-state geometries to compare activation energies for α- vs. β-addition pathways.
  • Solvent Models : Include implicit solvent effects (e.g., PCM for THF or water) to refine accuracy.
  • Validation : Correlate computational results with experimental 13^{13}C NMR chemical shifts of reaction products .

Data Analysis and Reproducibility

Q. What statistical methods address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • ANOVA : Compare yields across multiple batches to identify significant outliers.
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reaction temperature, catalyst loading).
  • Uncertainty Quantification : Report confidence intervals for purity measurements (e.g., ±2% for HPLC) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify reagent grades (e.g., "dry THF distilled over sodium/benzophenone"), exact stoichiometries, and equipment (e.g., "Schlenk line for inert conditions").
  • Raw Data Archiving : Provide supplementary files with NMR spectra (FID files), chromatograms, and crystal structures (CIF files) .

Safety and Ethics

Q. What are the ethical considerations in handling this compound’s potential toxicity?

  • Methodological Answer :

  • Risk Assessment : Conduct acute toxicity assays (e.g., LD50_{50} in rodents) before scaling up synthesis.
  • Waste Disposal : Neutralize amine residues with dilute HCl before aqueous disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentyn-1-amine
Reactant of Route 2
4-Pentyn-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.